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Introduction
Methyl 2-bromomethyl-4-oxazolecarboxylate (CAS No. 175551-77-6) is a versatile

heterocyclic building block in organic and medicinal chemistry.[1][2] Its utility stems from two

key reactive sites: a bromomethyl group at the 2-position, which is highly susceptible to

nucleophilic substitution, and a methyl ester at the 4-position, which can be hydrolyzed or

otherwise modified.[1][3] This dual functionality makes it a valuable intermediate for

constructing more complex molecular architectures, particularly in the synthesis of

pharmacologically active agents.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and

purity assessment are paramount. This guide provides a comprehensive overview of the core

spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—used to characterize this compound. We will delve into the causality

behind experimental choices and the interpretation of the resulting spectral data, offering field-

proven insights for researchers and drug development professionals.

Molecular Structure and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b063461?utm_src=pdf-interest
https://www.benchchem.com/product/b063461?utm_src=pdf-body
https://www.benchchem.com/product/b063461?utm_src=pdf-body
https://www.benchchem.com/product/b063461?utm_src=pdf-body
https://www.benchchem.com/product/b063461
https://crescentchemical.com/products/ty-m50064
https://www.benchchem.com/product/b063461
https://www.myskinrecipes.com/shop/en/oxazole-derivatives/132547-methyl-2-bromomethyloxazole-4-carboxylate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₆H₆BrNO₃

Molecular Weight: 220.02 g/mol [1]

Synthesis: Typically synthesized via free-radical bromination of Methyl 2-methyl-4-

oxazolecarboxylate, often using N-bromosuccinimide (NBS) with a radical initiator like AIBN

or BPO.[1] Knowledge of this pathway is crucial for anticipating potential impurities, such as

the unreacted starting material or dibrominated side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

an organic compound in solution.[4] For Methyl 2-bromomethyl-4-oxazolecarboxylate, both

¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of

every atom in the molecule.

Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this

molecule.[1]

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and set

to a chemical shift of 0.00 ppm.

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher) to ensure adequate signal dispersion and resolution.[5]

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical acquisition parameters include a 30-45° pulse

angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are
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required compared to ¹H NMR.

¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides definitive confirmation of the proton environments. The

expected signals are few and distinct, making interpretation straightforward. A documented

spectrum recorded in CDCl₃ provides the following key signals.[1]

Table 1: ¹H NMR Data for Methyl 2-bromomethyl-4-oxazolecarboxylate
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Rationale for
Chemical Shift

8.24 Singlet 1H Oxazole H-5

Located on an

electron-deficient

aromatic oxazole

ring, this proton

is significantly

deshielded and

appears far

downfield.

4.60 Singlet 2H -CH₂Br

The protons on

the methylene

group are shifted

downfield due to

the strong

electron-

withdrawing

effect of the

adjacent bromine

atom and the

oxazole ring

system.[1]

3.93 Singlet 3H -OCH₃

This signal is

characteristic of

protons of a

methyl ester

group.

Causality Insight: The absence of any coupling (all signals are singlets) is a key structural

feature. The H-5 proton has no adjacent protons. The -CH₂Br and -OCH₃ protons are also

isolated from other proton environments, simplifying the spectrum and providing strong

evidence for the proposed structure.

¹³C NMR Spectral Data & Interpretation
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While specific experimental data is not widely published, the ¹³C NMR spectrum can be reliably

predicted based on the functional groups present. This predictive insight is a critical skill for a

research scientist.

Table 2: Predicted ¹³C NMR Data for Methyl 2-bromomethyl-4-oxazolecarboxylate

Predicted Chemical Shift
(δ) ppm

Carbon Assignment
Rationale for Chemical
Shift

~161-163 C=O (Ester)

Carbonyl carbons in esters are

highly deshielded and appear

significantly downfield.

~158-160 C2 (Oxazole)

The carbon atom bonded to

both the ring nitrogen and the

bromomethyl group.

~142-144 C4 (Oxazole)
The carbon atom attached to

the ester group.

~138-140 C5 (Oxazole)
The carbon atom bearing the

lone oxazole proton.

~52-54 -OCH₃ (Ester)
A typical chemical shift for a

methyl ester carbon.

~25-30 -CH₂Br

The carbon is shifted downfield

by the attached

electronegative bromine atom.

Trustworthiness through Self-Validation: The presence of exactly six distinct signals in the ¹³C

NMR spectrum would validate the structure, as there are six unique carbon environments in the

molecule. Any additional peaks would suggest the presence of impurities or residual solvents.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation corresponding to specific bond

vibrations.
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Experimental Protocol: IR Data Acquisition
Objective: To confirm the presence of key functional groups (ester, oxazole ring, C-Br bond).

Methodology:

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a

salt plate (NaCl or KBr) or by preparing a KBr pellet containing a small amount of the

analyte.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plate or KBr pellet is recorded first.

The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The background is

automatically subtracted from the sample spectrum.

IR Spectral Data & Interpretation
The IR spectrum will exhibit characteristic absorption bands that serve as a fingerprint for the

molecule's functional groups.

Table 3: Expected IR Absorption Bands for Methyl 2-bromomethyl-4-oxazolecarboxylate

Wavenumber (cm⁻¹) Vibration Type Functional Group

~1720-1740 C=O Stretch Ester Carbonyl

~1600-1650 C=N Stretch Oxazole Ring

~1500-1550 C=C Stretch Oxazole Ring

~1200-1300 C-O Stretch Ester

~550-650 C-Br Stretch Bromomethyl Group

Expertise in Interpretation: The most prominent and diagnostic peak will be the strong, sharp

absorption from the ester C=O stretch around 1720-1740 cm⁻¹. The presence of this band,

along with the C-O stretch and the characteristic C-Br stretch at lower wavenumbers, provides
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robust evidence for the compound's identity. The region from 1500-400 cm⁻¹ is known as the

"fingerprint region" and provides a unique pattern for the molecule as a whole.[6]

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule.[4] This data is crucial for confirming

the elemental composition and gaining further structural insights.

Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is

likely to yield the intact molecular ion.

Instrumentation: Data can be acquired using a variety of mass analyzers, such as a

Quadrupole or Time-of-Flight (TOF) instrument. For high-resolution mass spectrometry

(HRMS), an Orbitrap or FT-ICR instrument would be used to confirm the elemental formula.

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or

acetonitrile, is infused directly into the ion source or introduced via Liquid Chromatography

(LC-MS).

MS Data & Fragmentation Analysis
The mass spectrum will reveal the mass-to-charge ratio (m/z) of the parent molecule and its

fragments.

Table 4: Expected Mass Spectrometry Data
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m/z Value Ion Comments

220 / 222 [M]⁺˙ / [M+2]⁺˙

Molecular Ion Peak. The

presence of a nearly 1:1 ratio

for these two peaks is the

characteristic isotopic

signature of a molecule

containing one bromine atom

(⁷⁹Br and ⁸¹Br isotopes).

141 [M - Br]⁺

Loss of a bromine radical, a

very common fragmentation

pathway for bromoalkanes.

This would likely be a

prominent peak.

189 / 191 [M - OCH₃]⁺
Loss of the methoxy radical

from the ester.

59 [COOCH₃]⁺
Fragment corresponding to the

methyl ester group.

Visualizing Fragmentation: The logical fragmentation pathway begins with the ionization of the

molecule, followed by the cleavage of the weakest bonds. The C-Br bond is relatively weak,

and the resulting cation is resonance-stabilized by the oxazole ring, making its cleavage a

highly probable event.

[C₆H₆BrNO₃]⁺˙
m/z = 220/222

[C₆H₆NO₃]⁺
m/z = 141

- Br•

[C₅H₃BrNO]⁺˙
m/z = 189/191

- •OCH₃

Br•

•OCH₃
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Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for the molecule.

Conclusion
The structural integrity of Methyl 2-bromomethyl-4-oxazolecarboxylate can be unequivocally

confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H NMR

provides a clear map of the proton environments, while predicted ¹³C NMR confirms the carbon

skeleton. IR spectroscopy validates the presence of essential functional groups, and Mass

Spectrometry confirms the molecular weight and provides a distinct isotopic signature

characteristic of a monobrominated compound. Together, these techniques provide a self-

validating system of analysis, ensuring the identity and purity of this critical synthetic

intermediate for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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